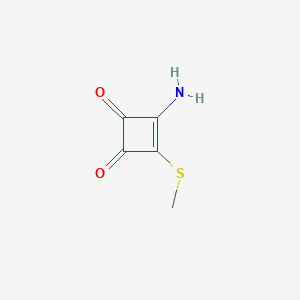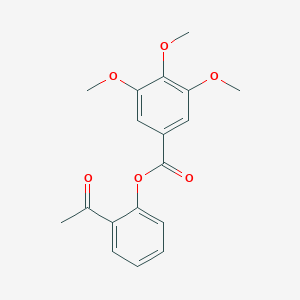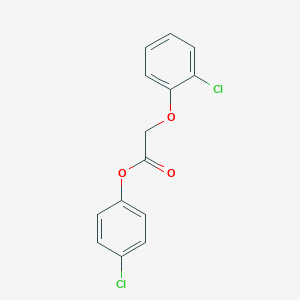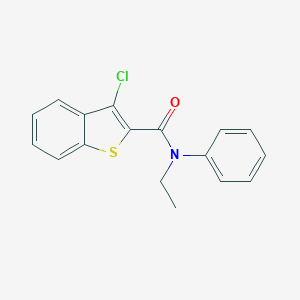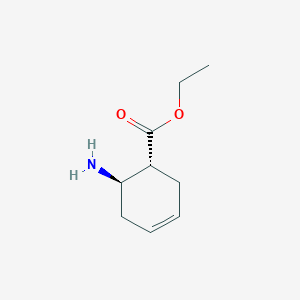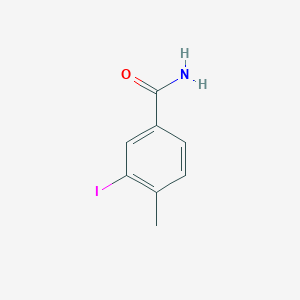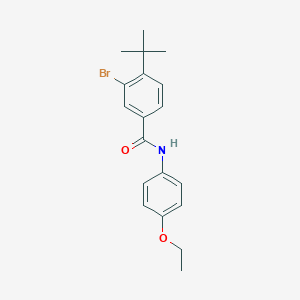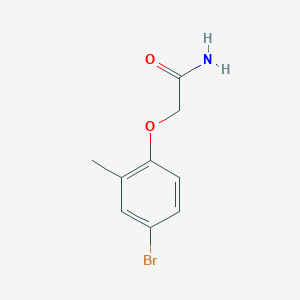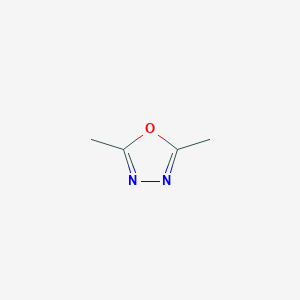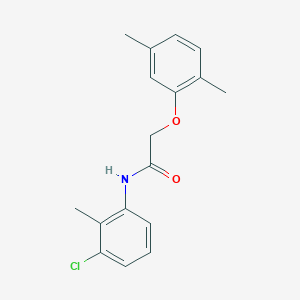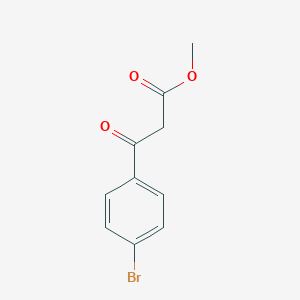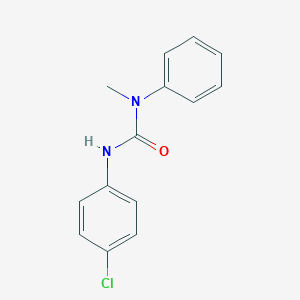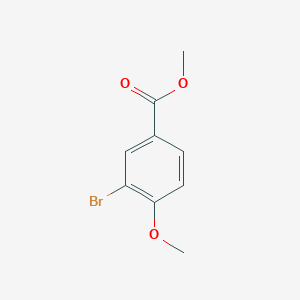![molecular formula C16H16Cl2N4O2 B185499 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea CAS No. 6269-41-6](/img/structure/B185499.png)
1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine. This compound is synthesized using specific methods and has been studied for its mechanism of action and physiological effects.
科学的研究の応用
1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea has been studied for its potential applications in the field of medicine. It has been found to exhibit anti-cancer properties and has been studied for its potential use in cancer therapy. Additionally, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
作用機序
The mechanism of action of 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea involves its ability to inhibit the activity of specific enzymes that are essential for the growth and proliferation of cancer cells. This compound has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Additionally, this compound has been found to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
生化学的および生理学的効果
The biochemical and physiological effects of 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea have been studied extensively. This compound has been found to induce apoptosis, a process of programmed cell death, in cancer cells. Additionally, this compound has been found to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
The advantages of using 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea in lab experiments include its ability to selectively target cancer cells and its potential applications in the treatment of neurodegenerative disorders. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy.
将来の方向性
There are several future directions for the study of 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea. These include further studies to determine its safety and efficacy in humans, the development of new synthesis methods to improve the purity of the product, and the identification of new potential applications for this compound in the field of medicine. Additionally, further studies are needed to determine the potential side effects of this compound and its interactions with other drugs.
合成法
The synthesis of 1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea involves the reaction of 4-chlorophenyl isocyanate with 4-chlorophenyl carbamate in the presence of a base. The reaction is carried out under specific conditions, and the resulting product is purified using different methods. The purity of the product is essential for its applications in scientific research.
特性
CAS番号 |
6269-41-6 |
|---|---|
製品名 |
1-(4-Chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea |
分子式 |
C16H16Cl2N4O2 |
分子量 |
367.2 g/mol |
IUPAC名 |
1-(4-chlorophenyl)-3-[2-[(4-chlorophenyl)carbamoylamino]ethyl]urea |
InChI |
InChI=1S/C16H16Cl2N4O2/c17-11-1-5-13(6-2-11)21-15(23)19-9-10-20-16(24)22-14-7-3-12(18)4-8-14/h1-8H,9-10H2,(H2,19,21,23)(H2,20,22,24) |
InChIキー |
XLUJTXUIQHBVGV-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)NCCNC(=O)NC2=CC=C(C=C2)Cl)Cl |
正規SMILES |
C1=CC(=CC=C1NC(=O)NCCNC(=O)NC2=CC=C(C=C2)Cl)Cl |
その他のCAS番号 |
6269-41-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



